molecular formula C21H19N3O3S B2982770 methyl 7-(2-phenylthiazole-4-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1797650-39-5

methyl 7-(2-phenylthiazole-4-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2982770
CAS No.: 1797650-39-5
M. Wt: 393.46
InChI Key: YFMKUWMALBXDGW-UHFFFAOYSA-N
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Description

Methyl 7-(2-phenylthiazole-4-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic isoquinoline derivative characterized by a fused bicyclic core (3,4-dihydroisoquinoline) substituted with a methyl carboxylate group at position 2 and a 2-phenylthiazole-4-carboxamido moiety at position 5. The isoquinoline scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive alkaloids and synthetic drug candidates, often associated with antimicrobial, anticancer, and CNS-modulating activities . The methyl ester at position 2 contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability.

Properties

IUPAC Name

methyl 7-[(2-phenyl-1,3-thiazole-4-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-27-21(26)24-10-9-14-7-8-17(11-16(14)12-24)22-19(25)18-13-28-20(23-18)15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMKUWMALBXDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(2-phenylthiazole-4-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H19N3O3S
  • Molecular Weight : 393.46 g/mol
  • IUPAC Name : Methyl 7-[(2-phenyl-1,3-thiazole-4-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. As a result, the compound exhibits both anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications in inflammatory diseases and pain management .

Anticancer Activity

Recent studies have evaluated the anticancer potential of various thiazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against several human cancer cell lines. For instance:

  • Cell Lines Tested : T47D (breast cancer), Caco-2 (colorectal cancer), HT-29 (colon cancer).
  • IC50 Values : The compound exhibited IC50 values less than 10 μg/mL against these cell lines, indicating potent cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications on the thiazole ring significantly influence the biological activity. Compounds with electron-donating groups on the phenyl ring have shown enhanced anticancer activity. For example, the presence of methoxy groups at specific positions improved the efficacy against Caco-2 and HT-29 cells .

Data Table: Biological Activity Summary

Activity Cell Line IC50 Value (μg/mL) Comments
CytotoxicityT47D<10Effective against breast cancer
CytotoxicityCaco-2<10Enhanced by methoxy substitution
CytotoxicityHT-29<10High activity with specific substitutions

Case Studies

  • Cytotoxic Evaluation : A study synthesized several thiazole derivatives and evaluated their cytotoxicity against HepG2 liver cancer cells. The results indicated that compounds similar to methyl 7-(2-phenylthiazole-4-carboxamido)-3,4-dihydroisoquinoline exhibited promising growth-inhibitory effects, supporting further investigation into their therapeutic potential .
  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduced prostaglandin levels in activated macrophages, confirming its role as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share the 3,4-dihydroisoquinoline core but differ in substituents, leading to variations in physicochemical properties and bioactivity. Key comparisons include:

Compound Name Position 7 Substituent Position 2 Substituent Reported Bioactivity Reference
Target Compound 2-Phenylthiazole-4-carboxamido Methyl carboxylate Not yet reported
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Ethyl carboxylate Antimicrobial, enzyme inhibition
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) Phenylcarboxamide Methyl Anticancer (in vitro)
(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (6h) Phenyl ketone Neuroprotective effects

Key Observations:

Substituent Effects on Bioactivity: The phenylthiazole-carboxamido group in the target compound distinguishes it from analogs with simpler substituents (e.g., methoxy or phenylcarboxamide groups). The methyl carboxylate at position 2 contrasts with ethyl or phenyl groups in analogs. Smaller ester groups (e.g., methyl) may reduce steric hindrance, improving solubility compared to bulkier substituents like phenyl ketones .

Antioxidant Potential: While the target compound’s antioxidant activity is unexplored, structurally related hydrazinecarbothioamides and triazole derivatives (e.g., compounds 4–6 and 7–9 in ) exhibit strong free-radical scavenging activity via DPPH assays. The thiazole moiety in the target compound may similarly contribute to redox modulation, though experimental validation is required .

Synthetic Accessibility: The synthesis of the target compound likely follows routes analogous to its dimethoxy-substituted analogs (e.g., coupling of pre-formed thiazole-4-carboxylic acid with an isoquinoline amine intermediate). However, the phenylthiazole group may introduce challenges in regioselective functionalization compared to simpler substituents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 7-(2-phenylthiazole-4-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed coupling reactions (e.g., using Pd(dppf)Cl₂ and K₂CO₃) for introducing substituents to the tetrahydroisoquinoline core, as demonstrated in analogous tetrahydroisoquinoline derivatives . Thiazole-4-carboxamide formation may involve coupling 2-phenylthiazole-4-carboxylic acid with the amine group of the dihydroisoquinoline intermediate under reflux conditions, using reagents like HATU or EDCI for amide bond activation . Cyclization steps for thiazole rings can be optimized via reflux with aryl acids in polar aprotic solvents (e.g., DMF) .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :

  • 1H/19F-NMR : Assign peaks by comparing chemical shifts to structurally similar compounds (e.g., tert-butyl-substituted dihydroisoquinolines show characteristic signals for aromatic protons at δ 6.5–7.5 ppm and tert-butyl groups at δ 1.2–1.5 ppm) .
  • HPLC : Use reversed-phase C18 columns with mobile phases like methanol/water (adjusting pH with 0.2 M NaH₂PO₄) to determine purity and retention times .
  • HREIMS : Confirm molecular weight with high-resolution data (e.g., m/z calculated for C₂₁H₁₉N₃O₃S: 393.1144; observed: 393.1148) .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent degradation via hydrolysis or photolysis. Stability studies on related compounds suggest humidity control (<30% RH) to avoid deliquescence or crystal structure changes .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthetic yield and reproducibility?

  • Methodological Answer : Apply DoE to evaluate variables such as catalyst loading (Pd(dppf)Cl₂: 2–5 mol%), reaction temperature (80–120°C), and solvent polarity (DMF vs. THF). For example, a central composite design can identify interactions between temperature and Pd concentration, maximizing yield while minimizing side products . Statistical models (e.g., ANOVA) validate parameter significance .

Q. What methodologies are effective for structure-activity relationship (SAR) studies targeting bioactivity?

  • Methodological Answer :

  • Substituent Variation : Modify the phenylthiazole moiety (e.g., electron-withdrawing groups like -CF₃ at the 2-position) and assess enzyme inhibition via IC₅₀ assays .
  • In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., soluble epoxide hydrolase) based on substituent steric/electronic effects .
  • Pharmacokinetic Profiling : Evaluate metabolic stability using liver microsome assays and correlate with logP values calculated via HPLC-derived retention times .

Q. How can researchers resolve contradictions in reaction yields reported across studies?

  • Methodological Answer :

  • Catalyst Analysis : Compare Pd catalyst activity (e.g., Pd(dppf)Cl₂ vs. Pd(OAc)₂) and ligand effects on coupling efficiency .
  • Reaction Monitoring : Use in-line FTIR or LC-MS to detect intermediates and side products, identifying yield-limiting steps (e.g., incomplete deprotection of tert-butyl groups) .
  • Reproducibility Protocols : Standardize solvent drying (e.g., molecular sieves for DMF) and substrate purity (>95% by HPLC) to minimize batch-to-batch variability .

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